molecular formula C18H13ClN4OS B028725 3-[4-(2-Chlorophenyl)-9-methyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-2-yl]-2-propyn-1-ol CAS No. 132464-59-6

3-[4-(2-Chlorophenyl)-9-methyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-2-yl]-2-propyn-1-ol

Cat. No.: B028725
CAS No.: 132464-59-6
M. Wt: 368.8 g/mol
InChI Key: SAICKZLDVXOFFG-UHFFFAOYSA-N
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Description

. It is known for its bitter taste and is responsible for the characteristic bitterness of these fruits. Aurantiin has garnered significant attention due to its diverse pharmacological properties, including anti-inflammatory, antioxidant, and anti-cancer activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: Aurantiin can be synthesized through various chemical processes. One common method involves the extraction from citrus fruits, followed by purification using chromatographic techniques . The synthetic route typically involves the hydrolysis of naringin to produce naringenin, which is then glycosylated to form aurantiin .

Industrial Production Methods: Industrial production of aurantiin often involves the extraction from the peels of citrus fruits. The process includes:

Chemical Reactions Analysis

Types of Reactions: Aurantiin undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation Products: Various oxidized derivatives of aurantiin.

    Reduction Products: Naringenin.

    Hydrolysis Products: Naringenin and sugars.

Scientific Research Applications

Aurantiin has a wide range of scientific research applications:

Mechanism of Action

Aurantiin exerts its effects through various molecular targets and pathways:

Comparison with Similar Compounds

Aurantiin is similar to other flavonoid glycosides such as hesperidin, neohesperidin, and rutin. it is unique due to its specific glycosylation pattern and its pronounced bitterness .

Properties

IUPAC Name

3-[7-(2-chlorophenyl)-13-methyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-4-yl]prop-2-yn-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN4OS/c1-11-21-22-16-10-20-17(13-6-2-3-7-15(13)19)14-9-12(5-4-8-24)25-18(14)23(11)16/h2-3,6-7,9,24H,8,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAICKZLDVXOFFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C3=C(C=C(S3)C#CCO)C(=NC2)C4=CC=CC=C4Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50567971
Record name 3-[4-(2-Chlorophenyl)-9-methyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-2-yl]prop-2-yn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50567971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132464-59-6
Record name 3-[4-(2-Chlorophenyl)-9-methyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-2-yl]prop-2-yn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50567971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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